molecular formula C10H9NO3 B1316753 7-Methoxy-1H-indole-5-carboxylic acid CAS No. 180623-99-8

7-Methoxy-1H-indole-5-carboxylic acid

Cat. No. B1316753
M. Wt: 191.18 g/mol
InChI Key: NQQIVHLJHKUFKQ-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-5-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . This suggests that 7-Methoxy-1H-indole-5-carboxylic acid could potentially be synthesized through a similar process, with modifications to introduce the methoxy group at the 7-position.


Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxy-1H-indole-5-carboxylic acid are not directly available, indole derivatives have been used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .

Scientific Research Applications

Synthesis of Novel Compounds

7-Methoxy-1H-indole-5-carboxylic acid derivatives have been synthesized and studied for various applications. For instance, Xin-ying Wang et al. (2016) discussed the synthesis of novel indole-benzimidazole derivatives using 2-methylindole-3-acetic acid and its 5-methoxy derivative, which could be used for developing pharmacologically active compounds (Wang et al., 2016).

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a derivative of 5-methoxyindole-2-carboxylic acid, was characterized using spectroscopic methods by Almutairi et al. (2017). This study provided insights into the electronic nature, vibrational modes, and reactivity of MMIC, which are essential for understanding the properties of these compounds (Almutairi et al., 2017).

Development of Anti-Inflammatory Compounds

A study by P. Sharma et al. (2020) focused on the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, highlighting its significance as the core moiety of the anti-inflammatory naturally occurring compound Herdmanine D (Sharma et al., 2020).

Rh(III)-Catalyzed Selective Coupling

Research by Jing Zheng et al. (2014) described a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, a method useful for synthesizing diverse compounds through efficient bond formation (Zheng et al., 2014).

Safety And Hazards

Methyl indole-5-carboxylate, a related compound, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders in the human body . Future research could focus on exploring the biological activity of 7-Methoxy-1H-indole-5-carboxylic acid and its potential therapeutic applications.

properties

IUPAC Name

7-methoxy-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-5-7(10(12)13)4-6-2-3-11-9(6)8/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQIVHLJHKUFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287851
Record name 7-Methoxy-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-indole-5-carboxylic acid

CAS RN

180623-99-8
Record name 7-Methoxy-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180623-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Ezquerra, C Pedregal, C Lamas… - The Journal of …, 1996 - ACS Publications
Upon reaction with IPy 2 BF 4 , 4-substituted anilines give regioselectively the corresponding o-iodoanilines in nearly quantitative yield, in a process that can be carried out on a …
Number of citations: 261 pubs.acs.org
TH Kim, VL Truong, WS Jeong - Plants, 2022 - mdpi.com
Ligularia fischeri Turcz leaves are widely consumed and have multiple health benefits. We aimed to evaluate the differences in the phytochemical composition and biological properties …
Number of citations: 2 www.mdpi.com

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